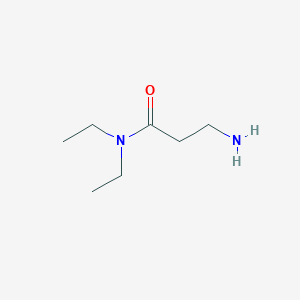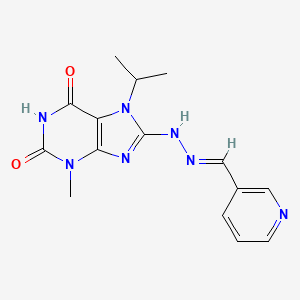
2-Bromo-4-chlorobutanoyl chloride
説明
Synthesis Analysis
The synthesis of 2-Bromo-4-chlorobutanoyl chloride involves the reaction of butanoyl chloride with bromine and chlorine. The process typically occurs under controlled conditions, such as using a solvent or a catalyst. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Complex Organic Compounds : 2-Bromo-4-chlorobutanoyl chloride is used in the synthesis of complex organic compounds. For instance, it is utilized in the synthesis of 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one and 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones, achieved through the acylation of benzene, toluene, and bromobenzene according to Friedel-Crafts reactions (Potkin et al., 2007).
Halogen Activation and Environmental Chemistry : Research has shown that reactions involving halides, such as this compound, are important in environmental chemistry. For example, studies on the reaction of N2O5 on frozen halide salt solutions have highlighted the role of halides in atmospheric chemistry, particularly in polar regions (Lopez‐Hilfiker et al., 2012).
Electrochemical Reduction : The electrochemical behavior of compounds like 1-bromo-4-chlorobutane has been studied, revealing insights into the formation of various products, including cyclobutane, n-butane, and n-octane. This research contributes to a better understanding of electrochemical reduction processes (Pritts & Peters, 1995).
Applications in Materials Science
Cycloaddition Reactions : this compound is involved in cycloaddition reactions, which are fundamental in creating new materials. For example, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene to produce fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane is a key reaction in material synthesis (Toda et al., 1974).
Complex Metal Compound Synthesis : The compound plays a role in synthesizing metal complexes, as seen in the preparation of copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. These complexes have diverse applications, including catalysis and materials chemistry (Takjoo et al., 2013).
Protecting Groups in Organic Synthesis : It is also used in the development of new protecting groups for alkyl 4-halo-3-oxobutanoates, crucial for synthesizing specific organic compounds (Moorhoff, 1997).
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : Studies have explored the roles of halides, like bromide and chloride, in the advanced oxidation processes for degrading pharmaceuticals, such as acetaminophen. This research is vital for understanding water treatment and environmental remediation techniques (Li et al., 2015).
将来の方向性
特性
IUPAC Name |
2-bromo-4-chlorobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNROIRTCSDKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



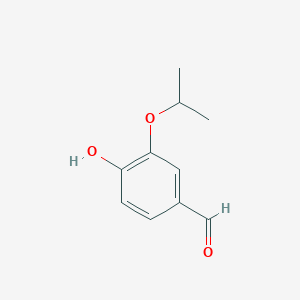


![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)
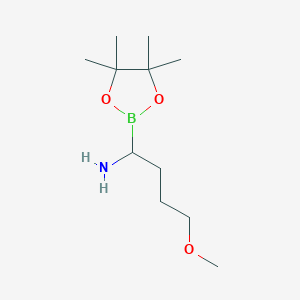

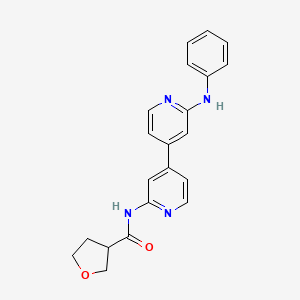
![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)
